molecular formula C18H16N2O4 B10990297 (3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid

(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid

Cat. No.: B10990297
M. Wt: 324.3 g/mol
InChI Key: QKBULOHTRSRXBQ-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with an acetic acid moiety. Benzodiazepines are well-known for their therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the benzodiazepine core. This intermediate undergoes further reactions, including oxidation and substitution, to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, anxiety, and insomnia.

    Industry: Utilized in the development of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect, making it useful in treating anxiety and related disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid is unique due to its specific acetic acid moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to different therapeutic outcomes .

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

2-(3-benzyl-2,5-dioxo-3,4-dihydro-1,4-benzodiazepin-1-yl)acetic acid

InChI

InChI=1S/C18H16N2O4/c21-16(22)11-20-15-9-5-4-8-13(15)17(23)19-14(18(20)24)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,23)(H,21,22)

InChI Key

QKBULOHTRSRXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C3=CC=CC=C3C(=O)N2)CC(=O)O

Origin of Product

United States

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